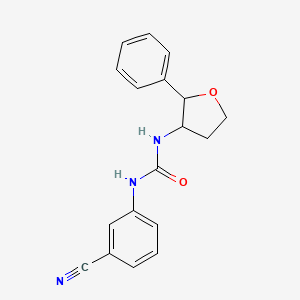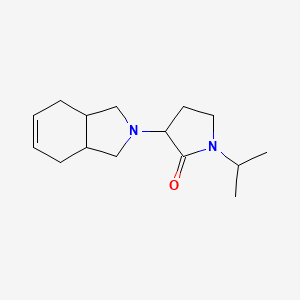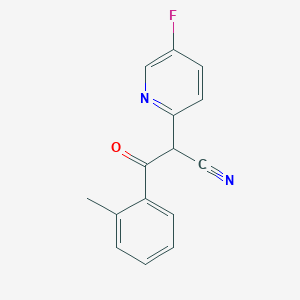
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile, also known as FMTPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMTPN is a pyridine-based compound that contains a nitrile group and a thiophene ring, making it a versatile molecule for various scientific applications.
作用機序
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Biochemical and Physiological Effects
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and specialized handling procedures.
将来の方向性
There are several potential future directions for research involving 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile. One direction is the synthesis of novel pyridine-based compounds using 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile as a building block. Another direction is the investigation of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile's potential as an anti-cancer agent, including its mechanism of action and efficacy in vivo. Additionally, the development of more efficient and environmentally friendly synthesis methods for 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile may be explored.
合成法
The synthesis of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile involves the reaction of 5-fluoro-2-pyridinecarbonitrile and 3-methyl-2-thiophenecarboxaldehyde in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile as a yellow solid.
科学的研究の応用
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block for the synthesis of various pyridine-based compounds, including pharmaceuticals and agrochemicals. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
特性
IUPAC Name |
2-(5-fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-8-4-5-18-13(8)12(17)10(6-15)11-3-2-9(14)7-16-11/h2-5,7,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSUMPZUWDJXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(C#N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)